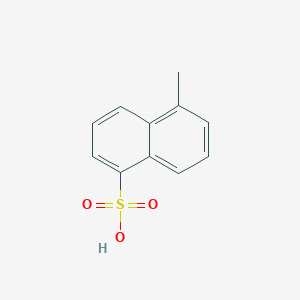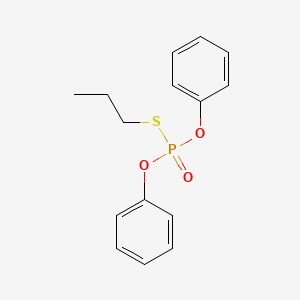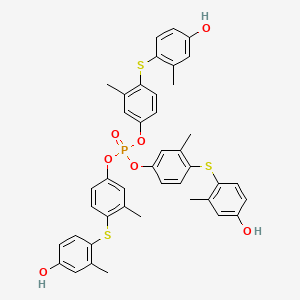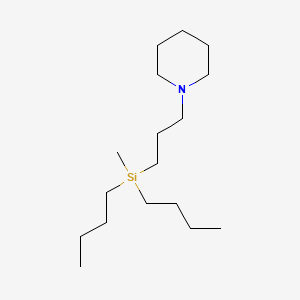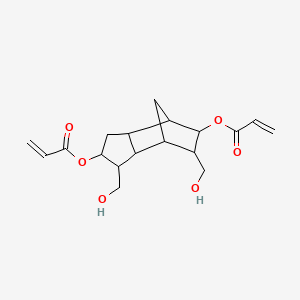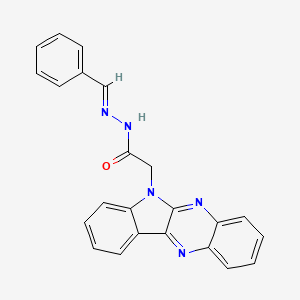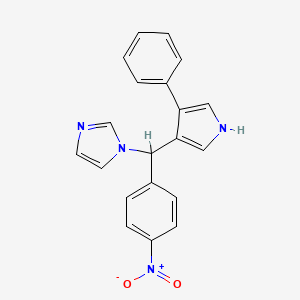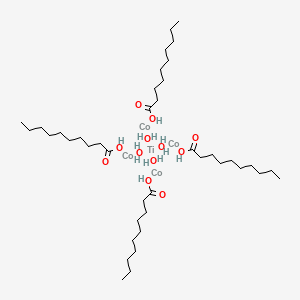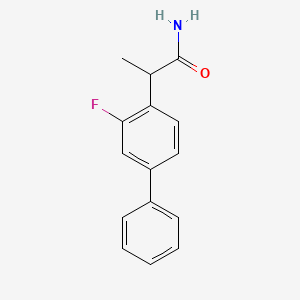
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- is a complex organic compound known for its unique structural features This compound belongs to the class of benzofurobenzopyrans, which are characterized by a fused benzofuran and benzopyran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Formation of the Benzopyran Ring: The next step involves the formation of the benzopyran ring through a similar cyclization process.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via an etherification reaction using phenylmethanol and a suitable catalyst.
Reduction to Form the Dihydro Moiety: The final step involves the reduction of the compound to form the 6a,11a-dihydro moiety, which can be achieved using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the dihydro moiety or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis-
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(1-naphthalenylmethoxy)-, cis-
Uniqueness
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- is unique due to the presence of the phenylmethoxy group at the 9th position and the specific cis-configuration of the 6a,11a-dihydro moiety
特性
CAS番号 |
152490-62-5 |
|---|---|
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
(6aS,11aS)-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol |
InChI |
InChI=1S/C22H18O4/c23-18-10-16-17-13-25-19-9-5-4-8-15(19)22(17)26-20(16)11-21(18)24-12-14-6-2-1-3-7-14/h1-11,17,22-23H,12-13H2/t17-,22-/m1/s1 |
InChIキー |
XXLNJJRSTRINLL-VGOFRKELSA-N |
異性体SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C3O1)OC4=CC(=C(C=C24)O)OCC5=CC=CC=C5 |
正規SMILES |
C1C2C(C3=CC=CC=C3O1)OC4=CC(=C(C=C24)O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


